N-(6-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide
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Overview
Description
The compound “N-(6-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide” is an organic compound . It has a molecular formula of C16H15F3N4O2S and a molecular weight of 384.38.
Molecular Structure Analysis
The compound contains several functional groups, including a trifluoromethyl group, an amine group, a thioether group, and a carboxamide group . The exact structure would need to be confirmed by heteronuclear 2D NMR experiments .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions due to the presence of its functional groups. For example, the amine group could participate in condensation reactions, and the thioether group could undergo oxidation reactions .Scientific Research Applications
Antimicrobial and Antibacterial Activity
- Synthesis and Evaluation : Research has shown the synthesis of thienopyrimidine derivatives, including compounds similar to N-(6-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide, that exhibit pronounced antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Bhuiyan et al., 2006).
- Novel Antibacterial Compounds : A study on the synthesis of novel thieno[2,3-c]pyridazines starting with compounds structurally similar to N-(6-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide showed these compounds to have notable antibacterial activities, indicating their potential use in combating bacterial infections (Al-Kamali et al., 2014).
Biological and Antibacterial Drug Synthesis
- Heterocyclic Synthesis with Thiophene-2-Carboxamide : Research on the synthesis of new antibiotic and antibacterial drugs has utilized thiophene-2-carboxamide, a component structurally related to the chemical . This research highlights the compound's relevance in the synthesis of drugs with potential biological activity (Ahmed, 2007).
Antimicrobial Agents
- Synthesis of Hybrid Molecules : A study involving the synthesis of molecules containing penicillanic acid or cephalosporanic acid moieties, along with other heterocyclic compounds, demonstrates the potential of using N-(6-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide analogs in creating antimicrobial agents (Başoğlu et al., 2013).
Agricultural Applications
- Inhibition of Ethylene Biosynthesis : An interesting application in agriculture involves the inhibition of ethylene biosynthesis, an essential process in fruit ripening and flower senescence. Compounds structurally related to N-(6-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide, like pyrazinamide, have been found to inhibit this process, suggesting potential agricultural applications (Sun et al., 2017).
Computational Studies and Molecular Docking
- Experimental and Computational Studies : Research involving the synthesis and computational analysis of related compounds, focusing on their non-linear optical (NLO) properties and molecular docking, has been conducted. These studies indicate potential applications in designing compounds with specific molecular interactions and properties (Jayarajan et al., 2019).
Bioinorganic Relevance
- Cobalt(II) Complexes : The bioinorganic relevance of Cobalt(II) complexes with Schiff bases derived from thiophene-2-carboxamide compounds has been studied. This research suggests potential applications in bioinorganic chemistry, especially in the context of antimicrobial activity (Singh et al., 2009).
Synthesis of Antinociceptive Compounds
- Synthesis and Antinociceptive Activity : Research on the synthesis of N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides, structurally related to the target compound, for antinociceptive activity highlights potential applications in pain management (Shipilovskikh et al., 2020).
Mechanism of Action
Target of Action
Compounds with atrifluoromethyl group have been known to exhibit improved drug potency toward certain enzymes, such as reverse transcriptase .
Mode of Action
It’s known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It’s also known that compounds with a trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring can improve drug potency by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
The trifluoromethylation of carbon-centered radical intermediates is a known biochemical process .
Pharmacokinetics
The presence of a trifluoromethyl group in a molecule can influence its pharmacokinetic properties .
Result of Action
It’s known that the presence of a trifluoromethyl group in a molecule can enhance its potency toward certain enzymes .
Action Environment
It’s known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials, suggesting that it may have certain environmental stability .
properties
IUPAC Name |
N-[6-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4O2S2/c19-18(20,21)11-4-1-2-5-12(11)22-15(26)10-29-16-8-7-14(24-25-16)23-17(27)13-6-3-9-28-13/h1-9H,10H2,(H,22,26)(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOZKTSAUPOXHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide |
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